![molecular formula C26H27N3O4 B3226809 (2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine CAS No. 1258232-92-6](/img/structure/B3226809.png)
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine
Overview
Description
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Synthesis and Characterization in Polymers
Poly(pyridine–imide)s with tert-butyl substituents : The aromatic diamine monomer containing a pyridine heterocyclic group and a tert-butyl substituent was synthesized. This led to the creation of poly(pyridine–imide)s, which displayed good solubility in polar solvents and exhibited fluorescent properties due to the presence of triphenylpyridine units (Lu et al., 2014).
Fluorinated polyimides : A novel fluorinated diamine monomer was prepared, leading to the synthesis of fluorinated polyimides. These polymers showed excellent solubility in various solvents and had good thermal stability, with temperatures of 10% weight loss above 460 °C in air or nitrogen atmospheres (Yang & Hsiao, 2004).
Application in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : The synthesis of a bis(1,3,4-oxadiazole) system was explored for its application in OLEDs. The synthesized material, when used in light-emitting diodes, significantly enhanced the device efficiency (Wang et al., 2001).
Synthesis in Chemistry
Synthesis of Sterically Encumbered Unsymmetrical 9-Borafluorene : Research on the synthesis of a terphenyl-substituted unsymmetrical 9-borafluorene was conducted, highlighting the potential of this compound in chemical reactions and characterizations (Wehmschulte et al., 2001).
Pyrrolidine Nitroxide Synthesis : The study of the synthesis of pyrrolidine nitroxides, which are used as molecular probes in various scientific fields, was conducted. This research explored the redox properties and thermal stability of these nitroxides (Zhurko et al., 2020).
properties
IUPAC Name |
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-26(2,3)20-8-14-21(15-9-20)27-24(18-4-10-22(11-5-18)28(30)31)16-17-25(27)19-6-12-23(13-7-19)29(32)33/h4-15,24-25H,16-17H2,1-3H3/t24-,25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNHMGNHJNCONZ-DQEYMECFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CCC2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2[C@@H](CC[C@H]2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-1-(4-tert-butylphenyl)-2,5-bis(4-nitrophenyl)pyrrolidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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